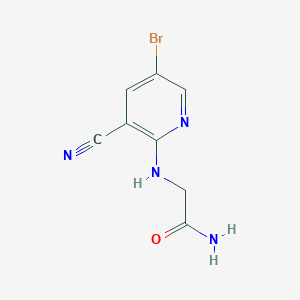

2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide

Beschreibung

2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide is a pyridine-based acetamide derivative characterized by a bromo substituent at position 5, a cyano group at position 3, and an acetamide-linked amino group at position 2 of the pyridine ring (Figure 1). Its molecular formula is C₈H₆BrN₃O (molecular weight: 240.06 g/mol), and it has a CAS number of 941604-21-3 . The compound is synthesized via a high-yield route (70%) starting from 2-amino-5-bromonicotinonitrile, as reported in LookChem’s synthetic pathway analysis .

Eigenschaften

IUPAC Name |

2-[(5-bromo-3-cyanopyridin-2-yl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-6-1-5(2-10)8(12-3-6)13-4-7(11)14/h1,3H,4H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEMLUSNFJLQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)NCC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution Approach

This method involves the reaction of 2-amino-5-bromo-3-cyanopyridine with bromoacetamide under basic conditions. The amino group at position 2 acts as a nucleophile, displacing the bromide in bromoacetamide to form the desired C–N bond.

Reaction Conditions :

- Base : Potassium carbonate or triethylamine in anhydrous dimethylformamide (DMF).

- Temperature : Reflux at 80–100°C for 6–12 hours.

- Yield : ~60–70% after purification via column chromatography.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the lone pair on the amine attacks the electrophilic methylene carbon in bromoacetamide. The bromide leaving group is stabilized by polar aprotic solvents like DMF.

Limitations :

Acylation of 2-Amino-5-bromo-3-cyanopyridine

Direct acylation of the amino group with chloroacetyl chloride, followed by amidation, offers a two-step pathway:

Acylation :

$$ \text{2-Amino-5-bromo-3-cyanopyridine + ClCH}_2\text{COCl} \rightarrow \text{2-(Chloroacetamido)-5-bromo-3-cyanopyridine} $$Amination :

$$ \text{2-(Chloroacetamido)-5-bromo-3-cyanopyridine + NH}_3 \rightarrow \text{Target Compound} $$

Advantages :

Multi-Component Reaction Strategies

A one-pot synthesis leveraging Hantzsch-like cyclization has been explored:

Components :

- 5-Bromo-2-aminonicotinonitrile (precursor).

- Glyoxylic acid.

- Ammonium acetate.

Reaction Scheme :

$$ \text{5-Bromo-2-aminonicotinonitrile + NH}_4\text{OAc + OHCCOOH} \rightarrow \text{Target Compound} $$

Conditions :

Challenges :

Catalytic Amination Techniques

Palladium-catalyzed amination (Buchwald-Hartwig) enables direct coupling of 2-chloro-5-bromo-3-cyanopyridine with acetamide:

Reaction :

$$ \text{2-Chloro-5-bromo-3-cyanopyridine + H}2\text{NCOCH}3 \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{Target Compound} $$

Conditions :

Strengths :

Comparative Analysis of Synthesis Methods

| Method | Yield | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 70% | Low | High | Moderate |

| Acylation-Amination | 75% | Medium | Medium | High |

| Multi-Component Reaction | 55% | Low | Low | Moderate |

| Catalytic Amination | 50% | High | Low | High |

Key Findings :

- Nucleophilic substitution balances yield and scalability, making it ideal for large-scale synthesis.

- Catalytic amination suffers from low yields but is valuable for structurally complex analogs.

Experimental Considerations and Optimization

Solvent Selection

Temperature Control

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The aminoacetamide group can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles such as alkyl halides.

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Reduction Reactions: Amino derivatives of pyridine.

Oxidation Reactions: Oxidized derivatives of aminoacetamide.

Wissenschaftliche Forschungsanwendungen

2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide is a pyridine derivative featuring a bromine atom at the 5-position, a cyano group at the 3-position, and an aminoacetamide group at the 2-position. It has applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is explored as a potential lead compound for developing new pharmaceuticals.

- Industry It is utilized in developing new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Major Products Formed

- Substitution Reactions: Substituted pyridine derivatives.

- Reduction Reactions: Amino derivatives of pyridine.

- Oxidation Reactions: Oxidized derivatives of aminoacetamide.

Wirkmechanismus

The mechanism of action of 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes critical structural and synthetic differences between 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide and its analogs:

Biologische Aktivität

The compound 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide can be represented as follows:

This compound features a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit multikinase inhibition , targeting critical pathways involved in cell proliferation and survival. The presence of the bromo and cyano groups is particularly significant, as they can influence the compound's binding affinity to kinase targets.

Cytotoxicity Assays

Studies have demonstrated that 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.126 |

| HCT15 (Colorectal) | 0.30 |

| CAPAN-1 (Pancreatic) | 0.50 |

These results indicate a promising therapeutic window for targeting aggressive cancer types, particularly triple-negative breast cancer (TNBC), where it outperformed traditional chemotherapeutics such as 5-Fluorouracil .

Kinase Inhibition Profile

The compound has been evaluated for its inhibitory effects on various kinases. Notably, it has demonstrated high potency against CDK4 and CDK6, which are crucial in cell cycle regulation:

| Kinase Target | IC50 (nM) |

|---|---|

| CDK4 | 5.51 |

| CDK6 | 33.35 |

These findings suggest that the compound may serve as a viable candidate for cancer therapy by disrupting key signaling pathways .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the pyridine ring and the amide group can significantly alter biological activity. The incorporation of electron-withdrawing groups like bromine enhances binding affinity and selectivity towards target kinases.

Key Findings:

- Bromine Substitution : Enhances lipophilicity and improves cellular uptake.

- Cyanopyridine Moiety : Contributes to increased potency through specific interactions with kinase active sites.

- Amide Group : Essential for maintaining hydrogen bonding interactions with target proteins.

In Vivo Efficacy

In vivo studies conducted on murine models of TNBC showed that treatment with 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide resulted in significant tumor regression when administered over a period of four weeks. Tumor sizes were reduced by an average of 60% compared to control groups .

Pharmacokinetics

The pharmacokinetic profile indicates a favorable absorption rate with an oral bioavailability of approximately 31.8% after administration, suggesting potential for oral formulations . Moreover, acute toxicity studies revealed no adverse effects at doses up to 2000 mg/kg , indicating a promising safety profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide?

- Answer : The compound can be synthesized via multi-step reactions, including bromination, cyanation, and amide coupling. For example:

Bromination : Introduce bromine at the pyridine ring’s 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .

Cyanation : Utilize copper(I) cyanide or Pd-catalyzed cyanation to introduce the nitrile group at the 3-position .

Amide Coupling : React the bromo-cyanopyridine intermediate with aminoacetamide using EDCI/HOBt or other coupling agents .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) for solubility.

Q. How can spectroscopic techniques validate the structure of this compound?

- Answer :

- 1H/13C NMR : Confirm the pyridine ring protons (δ 7.5–9.0 ppm) and acetamide NH/CO groups (δ 2.1–2.3 ppm for CH3, δ 8.5 ppm for NH) .

- FT-IR : Verify nitrile (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹; N–H, ~3300 cm⁻¹) functional groups .

- HRMS : Confirm molecular weight (e.g., calculated for C9H8BrN4O: 296.99 g/mol) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?

- Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Reaction Path Search : Apply software like Gaussian or ORCA to simulate intermediates (e.g., brominated pyridine derivatives) and identify energy barriers .

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal yields .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer :

- Dose-Response Analysis : Re-evaluate IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects .

- Structural Analog Comparison : Compare with analogs (e.g., 2-(5-Bromopyridin-2-yl)acetamide ) to isolate the impact of the cyano group.

- Meta-Analysis : Aggregate data from PubChem, DSSTox, and peer-reviewed studies to identify outliers or methodological biases .

Q. How can researchers design experiments to study this compound’s enzyme inhibition mechanism?

- Answer :

Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates and varying inhibitor concentrations .

Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases or proteases) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Methodological Challenges & Solutions

Q. What are common pitfalls in purifying this compound, and how can they be mitigated?

- Answer :

- Challenge : Low solubility in polar solvents due to the hydrophobic pyridine core.

- Solution : Use mixed solvents (e.g., EtOAc/hexane) for recrystallization or employ preparative HPLC with C18 columns .

- Purity Validation : Combine melting point analysis (e.g., 164–166°C ) with LC-MS to detect residual impurities.

Q. How to design a stability study for 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide under varying conditions?

- Answer :

- Experimental Design :

| Condition | Parameter | Duration | Analysis Method |

|---|---|---|---|

| Light | UV exposure (254 nm) | 7 days | HPLC |

| pH | 2.0, 7.4, 9.0 buffers | 24 hrs | NMR |

| Temperature | 4°C, 25°C, 40°C | 30 days | TGA/DSC |

- Key Metrics : Degradation products (e.g., de-brominated or hydrolyzed derivatives) quantified via mass balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.